molecular formula C18H14N4O4S2 B4552558 N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide

N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide

Cat. No.: B4552558
M. Wt: 414.5 g/mol
InChI Key: MUGSHCZNLAXEPH-UHFFFAOYSA-N
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Description

N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a phenoxyacetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction between a thioamide and a haloketone. The nitrophenyl group is introduced via nitration of an aromatic ring, followed by coupling with the thiazole intermediate. The final step involves the reaction of the thiazole derivative with phenoxyacetyl chloride under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress in target cells. The phenoxyacetamide moiety may enhance the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide
  • 3-methoxy-N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

Uniqueness

N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the phenoxyacetamide moiety differentiates it from other similar compounds, potentially enhancing its pharmacokinetic properties and biological efficacy.

Properties

IUPAC Name

N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S2/c23-16(10-26-14-7-2-1-3-8-14)20-17(27)21-18-19-15(11-28-18)12-5-4-6-13(9-12)22(24)25/h1-9,11H,10H2,(H2,19,20,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGSHCZNLAXEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide
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N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide
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N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide
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N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide
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N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide
Reactant of Route 6
N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-phenoxyacetamide

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